molecular formula C11H13BrO4 B2990586 2-Bromo-4,5-diethoxybenzoic acid CAS No. 708285-67-0

2-Bromo-4,5-diethoxybenzoic acid

Cat. No. B2990586
CAS RN: 708285-67-0
M. Wt: 289.125
InChI Key: MJDBQVDFASCBOD-UHFFFAOYSA-N
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Description

2-Bromo-4,5-diethoxybenzoic acid is a 2-halo-4,5-dialkoxybenzoic acid derivative . It may be used as a starting material for the synthesis of norathyriol and urolithins .


Molecular Structure Analysis

The molecular formula of 2-Bromo-4,5-diethoxybenzoic acid is C11H13BrO4 . The molecular weight is 289.122 Da .


Physical And Chemical Properties Analysis

The melting point of 2-Bromo-4,5-diethoxybenzoic acid is 188-190 °C . The density is predicted to be 1.571±0.06 g/cm3 . It is slightly soluble in chloroform and methanol .

Scientific Research Applications

Metabolic Pathways and Toxicity Studies

  • 2-Bromo-4,5-diethoxybenzoic acid is a metabolite formed from the oxidative deamination of psychoactive drugs like 2C-B, where it is further metabolized through demethylation processes. This compound helps in understanding the metabolism and potential toxic effects of such substances in various species, including humans (Carmo et al., 2005).

Herbicide Resistance in Plants

  • It is used in the study of herbicide resistance, where specific genes from bacteria that convert similar compounds to 3,5-dibromo-4-hydroxybenzoic acid are introduced into plants, making them resistant to certain herbicides. This research is crucial for developing genetically modified crops that can withstand herbicidal applications (Stalker, McBride & Malyj, 1988).

Chemical Synthesis and Organic Chemistry

  • In organic chemistry, 2-Bromo-4,5-diethoxybenzoic acid derivatives are explored for their use in the selective functionalization of compounds like indoles, demonstrating its importance in the synthesis of complex organic molecules (Pi et al., 2018).

Natural Product Research

  • Research involving this compound also extends to the study of natural products, like the investigation of bromophenol derivatives from red algae. These studies contribute to understanding the diversity and potential applications of naturally occurring bromophenols (Zhao et al., 2004).

Pharmaceutical and Material Science

  • 2-Bromo-4,5-diethoxybenzoic acid derivatives are valuable intermediates in pharmaceutical industry and material science. Their synthesis and applications provide crucial insights for the development of new drugs and materials (Deng et al., 2015).

Environmental Studies

  • This compound is also relevant in environmental studies, particularly in the degradation of similar compounds by microorganisms. Understanding how bacteria and other organisms break down halogenated compounds is essential for bioremediation and environmental protection strategies (Higson & Focht, 1990).

Safety and Hazards

2-Bromo-4,5-diethoxybenzoic acid is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . Safety measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Mechanism of Action

Target of Action

It’s known that brominated benzoic acid derivatives are often used in suzuki–miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction .

Mode of Action

In the context of Suzuki–Miyaura coupling reactions, 2-Bromo-4,5-diethoxybenzoic acid likely acts as an electrophile . The bromine atom on the benzoic acid molecule can be replaced by a nucleophile in a substitution reaction . This is facilitated by a palladium catalyst, which forms a complex with the brominated molecule, allowing the nucleophile to displace the bromine .

Biochemical Pathways

Brominated benzoic acids are generally involved in carbon-carbon bond-forming reactions in organic synthesis . These reactions can lead to the formation of complex organic molecules, including pharmaceuticals and polymers .

Result of Action

The result of the action of 2-Bromo-4,5-diethoxybenzoic acid largely depends on the context in which it is used. In organic synthesis, it can contribute to the formation of complex organic molecules . The specific molecular and cellular effects would depend on the nature of these molecules and their interactions with biological systems.

Action Environment

The action, efficacy, and stability of 2-Bromo-4,5-diethoxybenzoic acid can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the pH, temperature, and the presence of other substances in the reaction mixture . Furthermore, the compound is considered hazardous and may cause respiratory irritation , indicating that safety measures should be taken when handling it.

properties

IUPAC Name

2-bromo-4,5-diethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO4/c1-3-15-9-5-7(11(13)14)8(12)6-10(9)16-4-2/h5-6H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDBQVDFASCBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C(=O)O)Br)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4,5-diethoxybenzoic acid

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